molecular formula C8H6BrF3O2 B13594964 5-Bromo-2-(2,2,2-trifluoro-1-hydroxyethyl)phenol

5-Bromo-2-(2,2,2-trifluoro-1-hydroxyethyl)phenol

Cat. No.: B13594964
M. Wt: 271.03 g/mol
InChI Key: QRAAXRQRXHPCDW-UHFFFAOYSA-N
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Description

5-Bromo-2-(2,2,2-trifluoro-1-hydroxyethyl)phenol: is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a hydroxyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2,2,2-trifluoro-1-hydroxyethyl)phenol typically involves the following steps:

    Trifluoromethylation: The addition of a trifluoromethyl group can be accomplished using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination, trifluoromethylation, and hydroxylation processes, often optimized for yield and purity. These processes are typically carried out in specialized reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in 5-Bromo-2-(2,2,2-trifluoro-1-hydroxyethyl)phenol can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form dehalogenated products.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dehalogenated phenols.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

5-Bromo-2-(2,2,2-trifluoro-1-hydroxyethyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2,2,2-trifluoro-1-hydroxyethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(2,2,2-trifluoro-1-hydroxyethyl)phenol
  • 3-Bromo-2-(2,2,2-trifluoro-1-hydroxyethyl)phenol
  • 2-Bromo-4-(2,2,2-trifluoro-1-hydroxyethyl)phenol

Uniqueness

5-Bromo-2-(2,2,2-trifluoro-1-hydroxyethyl)phenol is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The presence of the trifluoromethyl group can also impart unique chemical and physical properties, such as increased stability and lipophilicity, compared to similar compounds.

Properties

Molecular Formula

C8H6BrF3O2

Molecular Weight

271.03 g/mol

IUPAC Name

5-bromo-2-(2,2,2-trifluoro-1-hydroxyethyl)phenol

InChI

InChI=1S/C8H6BrF3O2/c9-4-1-2-5(6(13)3-4)7(14)8(10,11)12/h1-3,7,13-14H

InChI Key

QRAAXRQRXHPCDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)O)C(C(F)(F)F)O

Origin of Product

United States

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